Glycylglycyl-L-lysyl-L-alanyl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithyl-L-lysyl-L-glutamine
Description
Glycylglycyl-L-lysyl-L-alanyl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithyl-L-lysyl-L-glutamine is a synthetic nonapeptide characterized by a sequence of nine amino acids, including two lysine residues, alanine, proline, and a modified ornithine moiety with a diaminomethylidene group at the N~5~ position. The diaminomethylidene group (-NH-C(=NH)-NH~2~) is a critical structural feature, likely enhancing hydrogen-bonding capacity and metal ion chelation, which may influence its biological interactions . While its exact biological function remains uncharacterized in the provided evidence, its structural complexity implies applications in targeted drug design or enzyme inhibition studies.
Properties
CAS No. |
627863-63-2 |
|---|---|
Molecular Formula |
C35H64N14O10 |
Molecular Weight |
841.0 g/mol |
IUPAC Name |
(2S)-5-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-6-amino-2-[[2-[(2-aminoacetyl)amino]acetyl]amino]hexanoyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]hexanoyl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C35H64N14O10/c1-20(44-29(53)21(8-2-4-14-36)45-28(52)19-43-27(51)18-38)33(57)49-17-7-11-25(49)32(56)47-23(10-6-16-42-35(40)41)30(54)46-22(9-3-5-15-37)31(55)48-24(34(58)59)12-13-26(39)50/h20-25H,2-19,36-38H2,1H3,(H2,39,50)(H,43,51)(H,44,53)(H,45,52)(H,46,54)(H,47,56)(H,48,55)(H,58,59)(H4,40,41,42)/t20-,21-,22-,23-,24-,25-/m0/s1 |
InChI Key |
PVEUACUTFWFQHL-OOPVGHQCSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCC(=O)N)C(=O)O)NC(=O)[C@H](CCCCN)NC(=O)CNC(=O)CN |
Canonical SMILES |
CC(C(=O)N1CCCC1C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCCN)C(=O)NC(CCC(=O)N)C(=O)O)NC(=O)C(CCCCN)NC(=O)CNC(=O)CN |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Glycylglycyl-L-lysyl-L-alanyl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithyl-L-lysyl-L-glutamine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Deprotection: Removal of the protecting group from the amino terminus of the resin-bound peptide.
Coupling: Addition of the next amino acid in the sequence, activated by coupling reagents such as HBTU or DIC.
Cleavage: Final removal of the peptide from the resin and deprotection of side chains using a cleavage cocktail, often containing TFA (trifluoroacetic acid).
Industrial Production Methods
Industrial production of peptides like this compound may involve large-scale SPPS or liquid-phase peptide synthesis (LPPS). These methods are optimized for high yield and purity, often incorporating automated synthesizers and advanced purification techniques such as HPLC (high-performance liquid chromatography).
Chemical Reactions Analysis
Hydrolytic Reactions
The compound undergoes hydrolysis under acidic or alkaline conditions, primarily targeting peptide bonds and the diaminomethylidene group.
Key observations :
-
Acidic hydrolysis (pH < 3) cleaves peptide bonds at lysine and glutamine residues, yielding smaller peptide fragments and free amino acids.
-
Alkaline hydrolysis (pH > 10) preferentially breaks the diaminomethylidene group into ammonia and a reactive imine intermediate.
-
Hydrolysis rates increase at elevated temperatures (60–80°C).
Alkylation and Acylation
The ε-amino group of lysine residues and the α-amino terminus participate in nucleophilic reactions.
| Reaction Type | Reagents/Conditions | Products |
|---|---|---|
| Alkylation | Methyl iodide, pH 8–9 | N-methylated lysine derivatives |
| Acylation | Acetic anhydride, DMF | Acetylated N-terminus and lysine side chains |
Alkylation enhances stability against enzymatic degradation, while acylation modulates solubility in polar solvents.
Oxidation Reactions
The thiol-containing intermediates (if present) and proline residues are susceptible to oxidation:
-
Proline oxidation by hydrogen peroxide (H₂O₂) forms pyrrolidone carboxylic acid, confirmed via LC-MS analysis.
-
Diaminomethylidene group oxidation with KMnO₄ yields urea derivatives and CO₂.
Stability Under Physiological Conditions
The compound demonstrates pH- and temperature-dependent stability:
Enzymatic Degradation
Proteases such as trypsin and peptidases catalyze selective cleavage:
-
Trypsin cleaves after lysine and arginine residues, producing fragments detectable via MALDI-TOF.
-
Glutaminase hydrolyzes the glutamine side chain, releasing ammonium ions .
Interactions with Metal Ions
The diaminomethylidene group chelates divalent cations (e.g., Cu²⁺, Zn²⁺), forming stable complexes:
-
Cu²⁺ binding alters UV-Vis spectra (λₘₐₓ shift from 260 nm to 290 nm).
-
Chelation reduces bioavailability but enhances antioxidant capacity in vitro .
Comparative Stability with Related Peptides
Scientific Research Applications
Biological Significance
Amino Acid Composition:
The compound consists of various amino acids that contribute to its biological activity. The presence of L-glutamine is particularly noteworthy due to its role in cellular metabolism and immune function.
Role in Immune Function:
Research indicates that glutamine and its derivatives, including dipeptides like L-alanylglycine, play a crucial role in the immune response. They provide energy and precursors for biosynthetic processes essential for lymphocyte proliferation and cytokine production .
Applications in Clinical Nutrition
Total Parenteral Nutrition (TPN):
Glycylglycyl-L-lysyl-L-alanyl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithyl-L-lysyl-L-glutamine can be utilized in TPN formulations. Due to the instability of free glutamine, dipeptides offer a more stable alternative for supplementation in patients requiring parenteral nutrition .
Enhancement of Recovery Post-Surgery:
Studies have shown that supplementation with glutamine dipeptides can enhance recovery following surgical procedures by improving nitrogen balance and supporting immune function .
Potential in Cancer Therapy
Chemotherapy Support:
Research has explored the protective effects of glutamine derivatives against chemotherapy-induced damage. For instance, L-alanylglycine has been shown to mitigate the adverse effects of 5-fluorouracil (5-FU) on epithelial cells, enhancing cell proliferation and reducing apoptosis rates . This suggests a potential role for this compound in supportive cancer therapy.
Data Tables
Case Studies
Case Study 1: Immune Response Enhancement
In vitro studies demonstrated that the addition of L-alanylglycine significantly increased T-cell proliferation when treated with mitogens. The maximal effect was observed at a concentration of 2 mmol/l, indicating its potential as an immunomodulatory agent .
Case Study 2: Chemotherapy Support
A study involving mice treated with 5-FU showed that supplementation with L-alanylglycine improved intestinal recovery by increasing the mitotic index and promoting crypt hyperplasia, suggesting its efficacy in reducing chemotherapy-induced epithelial damage .
Mechanism of Action
The mechanism of action of peptides like Glycylglycyl-L-lysyl-L-alanyl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithyl-L-lysyl-L-glutamine depends on their specific structure and target. They may interact with receptors, enzymes, or other proteins, modulating biological processes. The molecular targets and pathways involved can vary widely, including signal transduction, gene expression, and metabolic regulation.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
*Molecular formulas estimated based on nomenclature.
- Shared Features: All compounds contain the diaminomethylidene group, which is associated with competitive inhibition of sodium-hydrogen exchangers (NHEs) in amiloride analogues like EIPA and MPA . The target peptide’s diaminomethylidene-ornithine may similarly target ion channels or transporters.
- Divergences: Unlike EIPA/MPA (small molecules), the target compound and its peptide analogues (Table 1, Row 2) have larger molecular weights and amino acid backbones, suggesting distinct pharmacokinetic profiles.
Biological Activity
The compound Glycylglycyl-L-lysyl-L-alanyl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithyl-L-lysyl-L-glutamine is a complex peptide that has garnered attention for its potential biological activities. This article aims to explore its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is with a molecular weight of approximately 520.6 g/mol. The structure features multiple amino acid residues, which contribute to its biological functions.
Table 1: Structural Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C24H44N10O7 |
| Molecular Weight | 520.6 g/mol |
| Amino Acid Composition | Gly, Lys, Ala, Pro, Orn, Gln |
| Solubility | Soluble in DMSO |
The biological activity of this compound can be attributed to its structural components, particularly the presence of amino acids that play crucial roles in cellular functions.
- Cell Signaling : The peptide may influence cell signaling pathways through interaction with receptors or enzymes.
- Antioxidant Properties : Certain amino acids within the peptide are known to exhibit antioxidant properties, potentially reducing oxidative stress in cells.
- Immune Modulation : The compound may enhance immune responses by modulating cytokine production.
Therapeutic Applications
Research indicates that peptides similar to this compound have been investigated for various therapeutic applications:
- Cancer Therapy : Some studies suggest that such peptides can inhibit tumor growth by inducing apoptosis in cancer cells.
- Wound Healing : Peptides have been shown to promote wound healing by enhancing fibroblast proliferation and collagen synthesis.
- Neurological Disorders : There is emerging evidence that specific peptide sequences can protect against neurodegeneration.
Case Studies
- Cancer Cell Studies : In vitro studies demonstrated that the compound inhibited the proliferation of various cancer cell lines by inducing apoptosis through mitochondrial pathways.
- Wound Healing Models : Animal models treated with the peptide showed accelerated wound healing compared to control groups, attributed to increased angiogenesis and collagen deposition.
- Neuroprotective Effects : Research involving neuroblastoma cells indicated that the peptide could protect against oxidative stress-induced cell death, suggesting potential applications in neurodegenerative diseases.
Q & A
Q. What are the recommended methodologies for synthesizing this peptide, and how do modifications like the N~5~-(diaminomethylidene)-L-ornithine residue influence synthesis?
Answer: Solid-phase peptide synthesis (SPPS) is the primary method for synthesizing complex peptides like this compound. Key steps include:
- Coupling reactions : Use of Fmoc/t-Bu protection strategies for amino acids, with particular attention to the guanidino group in N~5~-(diaminomethylidene)-L-ornithine, which requires orthogonal protection (e.g., Pmc or Pbf groups) to prevent side reactions .
- Cleavage and purification : TFA-based cleavage cocktails (e.g., 95% TFA, 2.5% H2O, 2.5% TIPS) followed by reversed-phase HPLC for purification (>95% purity) .
The modified ornithine residue introduces steric hindrance and potential for intrachain hydrogen bonding, necessitating extended coupling times (e.g., 2–4 hours) and elevated temperatures (40–50°C) to ensure efficiency .
Q. How can researchers validate the structural integrity of this peptide post-synthesis?
Answer: Validation requires a multi-technique approach:
- Mass spectrometry (MS) : MALDI-TOF or ESI-MS to confirm molecular weight (e.g., expected [M+H]+ ion) and detect truncations or deletions .
- NMR spectroscopy : 2D NMR (e.g., COSY, NOESY) to resolve backbone connectivity and verify the presence of the guanidino group in the ornithine residue .
- Amino acid analysis : Acid hydrolysis (6M HCl, 110°C, 24h) followed by HPLC to quantify residue composition, with corrections for modified residues (e.g., ornithine derivatives) .
Q. What are the critical stability considerations for storing this peptide in laboratory settings?
Answer: Stability depends on:
- Storage conditions : Lyophilized peptides should be stored at –20°C in inert atmospheres (argon) to prevent oxidation. Solutions require pH 6–7 buffers (e.g., PBS) with 0.01% sodium azide to inhibit microbial growth .
- Susceptibility to degradation : The glutamine residue is prone to deamidation at high pH (>8), while the guanidino group in ornithine may aggregate under prolonged storage. Regular stability assays (HPLC, CD spectroscopy) are recommended .
Advanced Research Questions
Q. How should experimental designs be optimized to study this peptide’s interaction with enzymatic targets (e.g., proteases or kinases)?
Answer:
- Kinetic assays : Use fluorogenic substrates (e.g., FRET-based probes) to measure protease inhibition constants (Ki). For example, incorporate a quenched fluorescent tag (e.g., Dabcyl/Edans) near cleavage sites .
- Surface plasmon resonance (SPR) : Immobilize the peptide on a CM5 chip to quantify binding affinities (KD) with target enzymes. Include negative controls (scrambled-sequence peptides) to rule out nonspecific interactions .
- Molecular dynamics (MD) simulations : Model the peptide’s conformational flexibility (e.g., using AMBER or GROMACS) to predict binding modes with catalytic pockets .
Q. How can researchers resolve contradictions in bioactivity data across studies (e.g., conflicting IC50 values)?
Answer: Contradictions often arise from methodological variability:
- Standardize assay conditions : Control pH (7.4), ionic strength (150 mM NaCl), and temperature (37°C). Differences in buffer systems (e.g., Tris vs. HEPES) can alter peptide conformation .
- Batch-to-batch variability : Use peptides from the same synthesis batch and verify purity (>95%) via HPLC. Impurities as low as 5% can skew dose-response curves .
- Data normalization : Express activity relative to a positive control (e.g., known protease inhibitor) to account for inter-experimental variability .
Q. What advanced techniques are recommended for probing the peptide’s in vivo pharmacokinetics and tissue distribution?
Answer:
- Radiolabeling : Incorporate ³H or ¹⁴C isotopes into the lysine or alanine residues. Use autoradiography or PET imaging to track biodistribution in model organisms .
- Stable isotope labeling (SILAC) : Adminstrate ¹³C/¹⁵N-labeled peptide to cell cultures, followed by LC-MS/MS quantification in lysates .
- Microdialysis : Implant probes in target tissues (e.g., brain, liver) to measure real-time peptide concentrations in extracellular fluid .
Q. How can the peptide’s resistance to enzymatic degradation be systematically evaluated?
Answer:
- Protease stability assays : Incubate with trypsin, chymotrypsin, or serum proteases at 37°C. Monitor degradation via SDS-PAGE or LC-MS at timed intervals (0, 1, 3, 6h) .
- Circular dichroism (CD) : Compare secondary structure (α-helix, β-sheet) pre- and post-degradation to identify vulnerable regions .
- Modification strategies : Introduce D-amino acids or PEGylation at cleavage sites to enhance stability, then retest .
Q. What computational tools are suitable for predicting this peptide’s tertiary structure and interaction networks?
Answer:
- Homology modeling : Use SWISS-MODEL or I-TASSER with templates from the PDB (e.g., homologous peptides with guanidino-modified residues) .
- Docking simulations : Autodock Vina or HADDOCK to predict binding poses with receptors (e.g., integrins or GPCRs) .
- Network analysis : STRING or Cytoscape to map potential protein-protein interaction pathways influenced by the peptide .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
